1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole
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Overview
Description
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole is a chemical compound characterized by a bromophenyl group attached to a tetrazole ring, which also contains a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole typically involves the reaction of 2-bromobenzonitrile with trifluoromethylating agents under specific conditions. One common method is the reaction of 2-bromobenzonitrile with trifluoromethylamine in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.
Reduction: The tetrazole ring can be reduced to form aminotetrazole derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromophenol derivatives
Reduction: Aminotetrazole derivatives
Substitution: Substituted tetrazoles and aminotetrazoles
Scientific Research Applications
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-tetrazole is unique due to its combination of a bromophenyl group and a trifluoromethyl group on a tetrazole ring. Similar compounds include:
1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-tetrazole: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromophenyl)-1H-tetrazole: Lacks the trifluoromethyl group.
1-(2-Bromophenyl)-5-(methyl)-1H-tetrazole: Similar structure but with a methyl group instead of trifluoromethyl.
Properties
IUPAC Name |
1-(2-bromophenyl)-5-(trifluoromethyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N4/c9-5-3-1-2-4-6(5)16-7(8(10,11)12)13-14-15-16/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWJXGMBZLGERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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